Difenamizole

Übersicht

Beschreibung

Es ist verwandt mit Metamizol und wurde wegen seiner entzündungshemmenden und schmerzlindernden Eigenschaften eingesetzt . Difenamizol zeigt monoaminerge Eigenschaften, darunter die Hemmung der Monoaminoxidase und die Dopamin-Wiederaufnahme .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Difenamizol kann durch eine Cyclokondensationsreaktion synthetisiert werden, die Arylhydrazin und Carbonyl-Derivate umfasst. Eine gängige Methode beinhaltet die Reaktion von Arylhydrazin mit einem Keton und Diethyloxalat zur Bildung des Pyrazolrings . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Salzsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von Difenamizol beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie .

Chemische Reaktionsanalyse

Arten von Reaktionen

Difenamizol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Difenamizol kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Dimethylaminogruppe oder am Pyrazolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid.

Wichtige gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Pyrazolen oder Amiden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Difenamizole can be synthesized through a cyclocondensation reaction involving arylhydrazine and carbonyl derivatives. One common method involves the reaction of arylhydrazine with a ketone and diethyl oxalate to form the pyrazole ring . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Difenamizole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles or amides.

Wissenschaftliche Forschungsanwendungen

Difenamizol wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Medizin: Wird als Schmerzmittel und entzündungshemmendes Medikament eingesetzt.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie eingesetzt.

Wirkmechanismus

Difenamizol übt seine Wirkung hauptsächlich durch die Hemmung der Monoaminoxidase und die Wiederaufnahme von Dopamin aus . Dies führt zu erhöhten Dopaminspiegeln im synaptischen Spalt und verstärkt die dopaminerge Neurotransmission. Die Verbindung hemmt auch die Freisetzung von Katecholaminen aus monoaminergen Neuronen, was zu ihren schmerzlindernden und entzündungshemmenden Eigenschaften beiträgt .

Wirkmechanismus

Difenamizole exerts its effects primarily through the inhibition of monoamine oxidase and the reuptake of dopamine . This leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound also inhibits the release of catecholamines from monoaminergic neurons, contributing to its analgesic and anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Metamizol: Ein weiteres Pyrazolonderivat mit ähnlichen schmerzlindernden und entzündungshemmenden Eigenschaften.

Famprofazon: Ein Pyrazolonderivat, das als Schmerzmittel und fiebersenkendes Mittel eingesetzt wird.

Morazon: Ein nichtsteroidales Antirheumatikum, das mit Difenamizol verwandt ist.

Einzigartigkeit

Difenamizol ist einzigartig aufgrund seines dualen Wirkmechanismus, der sowohl die Hemmung der Monoaminoxidase als auch die Hemmung der Dopamin-Wiederaufnahme umfasst . Diese duale Wirkung macht es besonders wirksam bei der Behandlung von Schmerzen und Entzündungen und unterscheidet es von anderen ähnlichen Verbindungen.

Biologische Aktivität

Difenamizole, a pyrazole derivative, has garnered attention due to its diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. This article reviews the compound's biological activity based on various studies and findings.

This compound is characterized by its pyrazole ring structure, which is known to interact with several biological targets. Its mechanism of action primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins that mediate inflammation and pain .

1. Analgesic Activity

This compound has demonstrated significant analgesic effects in various animal models. A study indicated its efficacy in reducing morphine-induced hyperalgesia, suggesting a potential role in pain management . The compound's ability to modulate pain pathways makes it a candidate for further research in analgesic therapies.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been confirmed through multiple studies. It has been shown to inhibit the production of inflammatory cytokines and reduce edema in animal models . The compound's effectiveness is attributed to its ability to inhibit COX enzymes and other inflammatory mediators.

3. Anticancer Activity

Recent research has explored the anticancer potential of this compound and its derivatives. In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). It was found to be more effective than doxorubicin in certain contexts, indicating promising potential as an anticancer agent .

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various targets. For instance, docking simulations against VEGFR2 and FGFR1 proteins indicated strong inhibitory potential, which correlates with its observed anticancer activity .

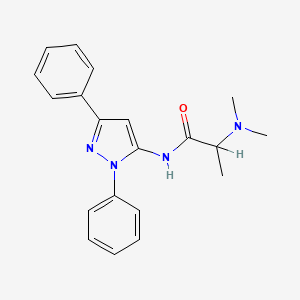

Eigenschaften

CAS-Nummer |

20170-20-1 |

|---|---|

Molekularformel |

C20H22N4O |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide |

InChI |

InChI=1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25) |

InChI-Schlüssel |

PCXMKBOWWVXEDT-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |

Kanonische SMILES |

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

20170-21-2 (unspecified hydrochloride) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Difenamizole; Difenamizole [INN]; Difenamizolum; BRN 0698538; Diphenamizole; Pasalin; UNII-24MR6YLL3W. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.